2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one
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Overview
Description
2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the aza-Wittig reaction of iminophosphorane with aromatic isocyanate to form carbodiimide, which then reacts with various amines, phenols, or alcohols in the presence of catalytic amounts of sodium ethoxide or solid potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the thieno ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines.
Scientific Research Applications
2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties are being explored for the development of new chemotherapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase and dihydrofolate reductase, enzymes that play crucial roles in cellular processes . The compound also exhibits kinase inhibitory activity, particularly against vascular endothelial growth factor (VEGF) kinase, which is involved in angiogenesis and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
Thieno[3,4-b]pyridine: Another related compound with a different arrangement of the thiophene and pyridine rings.
Triazole-pyrimidine hybrids: These compounds exhibit similar biological activities but have a different core structure.
Uniqueness
2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific arrangement of the thiophene and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound for various scientific research applications.
Properties
CAS No. |
21004-40-0 |
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Molecular Formula |
C12H10N2OS |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-phenyl-5,6-dihydro-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10N2OS/c15-11-9-6-7-16-12(9)14-10(13-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14,15) |
InChI Key |
PWVNGOKEJSRATH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C1C(=O)NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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